6-(4-(butylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine
Description
Properties
IUPAC Name |
6-(4-butylsulfonylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2S/c1-3-4-14-27(25,26)24-12-10-23(11-13-24)18-9-8-17(21-22-18)20-16-7-5-6-15(2)19-16/h5-9H,3-4,10-14H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSAQKYTSGVINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-(butylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine is a synthetic organic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyridazine core, which is known for its diverse pharmacological properties, and is functionalized with various moieties that may enhance its interaction with biological targets.
Structural Characteristics
The compound's structure can be broken down as follows:
- Pyridazine Core : A six-membered aromatic ring containing two nitrogen atoms.
- Butylsulfonyl Group : A substituent that may influence solubility and receptor interactions.
- Piperazine Ring : Known for its role in drug design, often enhancing binding affinity to biological targets.
- 6-Methylpyridin-2-yl Moiety : This substitution may contribute to the compound's biological activity through specific receptor interactions.
Biological Activities
Preliminary studies indicate that 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine exhibits several notable biological activities:
- Antiproliferative Activity : The compound has shown potential antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cell growth (e.g., CA-4 analogues exhibit IC50 values of 0.009–0.012 μM against multiple cancer cell lines) .
- Interaction with Biological Targets : The compound is hypothesized to interact with specific receptors or enzymes involved in disease pathways. Techniques such as surface plasmon resonance and fluorescence spectroscopy are suggested for studying these interactions quantitatively .
- Mechanism of Action : Similar compounds have been shown to disrupt tubulin dynamics, leading to cell cycle arrest in the G2/M phase, which is critical for cancer treatment strategies targeting microtubules .
Comparative Analysis with Similar Compounds
The biological activity of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine can be compared with structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(4-(methylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine | Contains a methylsulfonyl group | Potentially different pharmacokinetics due to smaller size |
| 6-(4-(propylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amines | Propane chain instead of butane | May exhibit different solubility characteristics |
| 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amines | Phenyl group substitution | Increased aromatic character may enhance binding affinity |
This comparative analysis highlights the distinctiveness of the butylsulfonyl substitution in influencing the compound's biological profile.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Antiproliferative Studies : Research has demonstrated that various pyridazine derivatives exhibit significant antiproliferative activity against multiple cancer cell lines, suggesting a common mechanism involving tubulin inhibition .
- Molecular Docking Studies : Molecular modeling studies indicate that certain derivatives can effectively bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .
- Cholinesterase Inhibition : Related compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), presenting potential applications in neurodegenerative diseases like Alzheimer's .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Table 1: Key Structural Differences
Key Observations:
Piperazine Modifications: The butylsulfonyl group in the target compound balances lipophilicity and metabolic stability compared to aromatic sulfonyl (e.g., 4-chlorophenyl in ) or benzoyl groups (e.g., BI83060 in ). Aromatic substituents may enhance electron-withdrawing effects but increase susceptibility to oxidative metabolism.
Amino Substituents: The 6-methylpyridin-2-yl group in the target compound differs from BI68663’s pyridin-3-yl , which may affect steric interactions with target proteins.
Table 2: Comparative Properties
Key Findings:
Structure-Activity Relationship (SAR) Insights
- Piperazine Sulfonyl vs.
- Amino Group Position: The 6-methylpyridin-2-yl group in the target compound may occupy a distinct binding pocket compared to 4-methylpyridin-2-yl in BI83060 , affecting selectivity.
Q & A
Q. What are the common synthetic routes for 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the pyridazine core. Key steps include:
- Sulfonylation of piperazine : Reacting piperazine with butylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the 4-butylsulfonylpiperazine intermediate.
- Nucleophilic substitution : Coupling the sulfonylated piperazine with a halogenated pyridazine derivative (e.g., 6-chloropyridazin-3-amine) using a palladium catalyst (e.g., Pd(PPh₃)₄) in a microwave-assisted reaction for enhanced efficiency .
- Final amination : Reacting the intermediate with 6-methylpyridin-2-amine via Buchwald-Hartwig coupling (Pd₂(dba)₃, Xantphos ligand, Cs₂CO₃ base) to introduce the N-(6-methylpyridin-2-yl) group .
Optimization strategies include adjusting solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading to improve yield and purity. HPLC or column chromatography is recommended for purification .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and purity. For example, the butylsulfonyl group shows characteristic upfield shifts for methylene protons (~3.1–3.3 ppm) in NMR .
- X-ray crystallography : Employ SHELXTL or SHELXL software for small-molecule refinement. High-resolution data (e.g., <1.0 Å) ensures accurate determination of bond lengths and angles, particularly for the sulfonyl-piperazine moiety .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 434.18) and detects synthetic byproducts .
Q. How can researchers identify primary biological targets for this compound?
- In vitro binding assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) due to structural similarity to pyridazine-based kinase inhibitors.
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with ATP-binding pockets (e.g., JAK2 or CDK2). Focus on hydrogen bonding with the pyridazine nitrogen and hydrophobic interactions with the butylsulfonyl group .
- Transcriptomic profiling : Treat cell lines (e.g., HEK293) and analyze differential gene expression via RNA-seq to infer pathway involvement .
Advanced Research Questions
Q. How should contradictory data in pharmacological assays (e.g., IC₅₀ variability) be resolved?
Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:
- Standardized protocols : Use consistent cell lines (e.g., NCI-60 panel) and control for variables like serum concentration and incubation time.
- Counter-screening : Test against related targets (e.g., other kinases or GPCRs) to rule out cross-reactivity.
- Dose-response validation : Repeat assays with ≥10 concentration points and fit data using nonlinear regression (e.g., GraphPad Prism) to improve IC₅₀ accuracy .
Q. What computational approaches are effective for structure-activity relationship (SAR) studies?
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent effects (e.g., sulfonyl vs. carbonyl groups) with activity. Training sets should include analogs like 6-arylpyridazines from published datasets .
- Molecular dynamics simulations : Analyze ligand-receptor stability (e.g., RMSD <2.0 Å over 100 ns trajectories) to prioritize modifications enhancing binding entropy .
- Free-energy perturbation (FEP) : Calculate ΔΔG for piperazine substitutions to predict potency changes .
Q. How can crystallographic disorder in the butylsulfonyl group be addressed during refinement?
- Multi-conformer modeling : In SHELXL, assign partial occupancy to disordered atoms and refine using restraints (e.g., SIMU/DELU for thermal motion).
- Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion artifacts.
- Twinned refinement : If twinning is detected (e.g., via Rint >0.05), use TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .
Q. What strategies improve in vivo bioavailability without altering core pharmacophores?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility.
- Formulation optimization : Use lipid nanoparticles or cyclodextrin complexes to increase plasma half-life.
- Metabolic stability assays : Incubate with liver microsomes (human or murine) to identify vulnerable sites (e.g., sulfonyl oxidation) for deuterium exchange .
Safety and Compliance
Q. What safety precautions are critical during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
